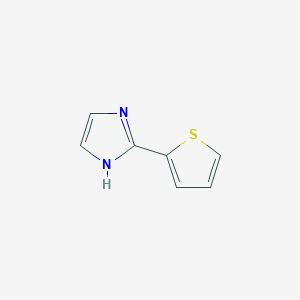

2-thiophen-2-yl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZLSJAUHCCPJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401615 | |

| Record name | 2-thiophen-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136103-77-0 | |

| Record name | 2-thiophen-2-yl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-thiophen-2-yl-1H-imidazole

Executive Summary

This document provides a comprehensive technical overview of the core physicochemical properties of the heterocyclic compound 2-thiophen-2-yl-1H-imidazole. This molecule, possessing both thiophene and imidazole moieties, is of significant interest in medicinal chemistry due to the established biological activities of these two pharmacophores.[1][2][3] This guide consolidates predicted and experimental data on its chemical and physical properties, outlines representative experimental protocols for its synthesis and characterization, and presents logical workflows relevant to its investigation in a drug discovery context. All quantitative data is presented in tabular format for clarity and comparative analysis.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize key experimental and computationally predicted properties for this compound.

Identification and Structural Properties

| Property | Value | Source |

| IUPAC Name | 2-(thiophen-2-yl)-1H-imidazole | - |

| CAS Number | 136103-77-0 | [4][5] |

| Molecular Formula | C₇H₆N₂S | [6] |

| Molecular Weight | 150.20 g/mol | [6] |

| Canonical SMILES | C1=CSC(=C1)C2=NCN=C2 | - |

Tabulated Physicochemical Data

This table presents a mix of experimental and predicted values to provide a comprehensive profile.

| Property | Value | Data Type | Source(s) |

| Melting Point | 196-197 °C | Experimental | [4] |

| Boiling Point | 363.7 ± 15.0 °C | Predicted | [4] |

| Density | 1.297 ± 0.06 g/cm³ | Predicted | [4] |

| pKa | 13.08 ± 0.10 | Predicted | [4] |

| XLogP3-AA | 1.4 | Computed | [6] |

| Topological Polar Surface Area (TPSA) | 56.9 Ų | Computed | [6][7] |

| Hydrogen Bond Donors | 1 | Computed | [6] |

| Hydrogen Bond Acceptors | 2 | Computed | [6] |

| Refractive Index | 1.641 | Predicted | [6] |

| Flash Point | 180.6 °C | Predicted | [6] |

| Vapor Pressure | 3.71E-05 mmHg at 25°C | Predicted | [6] |

Experimental Protocols

Detailed experimental procedures are essential for the replication of synthesis and analysis. While specific literature detailing the protocols for this exact molecule is sparse, the following sections describe representative methodologies based on established synthetic routes for analogous 2-substituted imidazoles and standard characterization techniques.[1][8]

Representative Synthesis Protocol

The synthesis of 2-aryl-imidazoles can be achieved through various methods. A common approach is the condensation reaction between an α-dicarbonyl compound (like glyoxal), an aldehyde (thiophene-2-carboxaldehyde), and ammonia. An alternative route involves the dehydrogenation of an imidazoline precursor.[9]

Objective: To synthesize this compound via the dehydrogenation of its corresponding imidazoline intermediate.

Materials:

-

Thiophene-2-carboxaldehyde

-

Ethylenediamine

-

N-Bromosuccinimide (NBS) or an alternative oxidizing agent

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

-

Imidazoline Formation: Dissolve thiophene-2-carboxaldehyde (1.0 eq) and ethylenediamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the aminal intermediate.

-

Oxidative Cyclization: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 20-50% Ethyl Acetate in Hexanes) to yield the pure this compound.

Structural Characterization Protocol

Objective: To confirm the identity, structure, and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Analyze the spectra to confirm the presence of characteristic peaks for both the thiophene and imidazole rings, including chemical shifts, integration values, and coupling constants consistent with the target structure.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ corresponding to the exact mass of the compound (C₇H₇N₂S⁺).

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Identify characteristic absorption bands, such as N-H stretching (around 3100-3300 cm⁻¹), C=N stretching (around 1600 cm⁻¹), and C-S stretching, to confirm the presence of key functional groups.

-

Logical and Experimental Workflows

Visual workflows are crucial for planning and executing research projects. The following diagrams, generated using the DOT language, outline key processes in the investigation of this compound.

General Synthesis and Characterization Workflow

This diagram illustrates the logical flow from starting materials to a fully characterized compound ready for further testing.

Conceptual Biological Screening Pathway

Given that both imidazole and thiophene derivatives are known for broad biological activity, this diagram outlines a conceptual pathway for investigating the therapeutic potential of the title compound.[2][3][10] As no specific target has been identified for this molecule in the public domain, this represents a general high-level screening cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 136103-77-0 [amp.chemicalbook.com]

- 5. This compound | 136103-77-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 2-(2-thienyl)-1H-benzimidazole | C11H8N2S | CID 506600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. ijpsjournal.com [ijpsjournal.com]

2-thiophen-2-yl-1H-imidazole CAS number and spectral data

CAS Number: 136103-77-0[1][2][3][4]

This technical guide provides a comprehensive overview of 2-thiophen-2-yl-1H-imidazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in peer-reviewed literature, this document compiles predicted properties and data from closely related compounds to offer a valuable resource for scientific endeavors.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂S | [1][2] |

| Molecular Weight | 150.20 g/mol | [1] |

| Melting Point | 196-197 °C | [2] |

| Boiling Point (Predicted) | 363.7 ± 15.0 °C | [2] |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 13.08 ± 0.10 | [2] |

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy (Expected Chemical Shifts)

The expected proton NMR chemical shifts are based on the analysis of similar imidazole and thiophene-containing structures.[5][6][7][8]

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole N-H | ~12.0 - 13.0 | Singlet (broad) |

| Imidazole C-H | ~7.0 - 8.0 | Singlet/Doublet |

| Thiophene C-H | ~7.0 - 8.0 | Multiplet |

¹³C NMR Spectroscopy (Expected Chemical Shifts)

The expected carbon NMR chemical shifts are inferred from related ferrocenyl imidazole derivatives and other heterocyclic systems.[5][9]

| Carbons | Expected Chemical Shift (δ, ppm) |

| Imidazole C=N | ~145 |

| Imidazole C-C | ~120 - 135 |

| Thiophene C-S | ~125 - 140 |

| Thiophene C-C | ~125 - 130 |

FT-IR Spectroscopy (Expected Absorption Bands)

The expected infrared absorption bands are based on characteristic frequencies for imidazole and thiophene rings.[6]

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3300 - 3500 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C=N Stretch (Imidazole) | ~1680 | Medium |

| C=C Stretch (Aromatic) | 1480 - 1600 | Medium-Strong |

Mass Spectrometry (Predicted Fragmentation)

The mass spectrum is expected to show a prominent molecular ion peak. Predicted fragmentation patterns are based on the known behavior of imidazole and thiophene derivatives under electron impact.[10][11]

| m/z | Possible Fragment |

| 150 | [M]⁺ (Molecular Ion) |

| 123 | [M - HCN]⁺ |

| 106 | [M - CS]⁺ |

| 83 | [Thiophene]⁺ |

| 67 | [Imidazole]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the dehydrogenation of its precursor, 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole.[12]

Reaction:

2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole → this compound

Reagents and Equipment:

-

2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole

-

Dehydrogenation agent (e.g., Palladium on carbon, Manganese dioxide)

-

High-boiling point solvent (e.g., xylene, decalin)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

To a solution of 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole in a suitable high-boiling point solvent, add the dehydrogenation agent.

-

Heat the reaction mixture to reflux with stirring for a period of 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the dehydrogenation agent.

-

Wash the filter cake with a suitable organic solvent.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Given the broad spectrum of biological activities associated with both imidazole and thiophene moieties, it is plausible that this compound could be a valuable scaffold in drug discovery. The following diagram illustrates a hypothetical signaling pathway that could be investigated, based on the known activities of similar compounds.

Caption: Hypothetical signaling pathway for this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 136103-77-0 [amp.chemicalbook.com]

- 3. This compound | 136103-77-0 [chemicalbook.com]

- 4. 136103-77-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole | 45753-18-2 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. raco.cat [raco.cat]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 2-thiophen-2-yl-1H-imidazole in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-thiophen-2-yl-1H-imidazole. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the theoretical aspects of its solubility, qualitative information for structurally related compounds, and detailed experimental protocols for determining solubility in an organic solvent.

Introduction to this compound

This compound is a heterocyclic compound featuring both a thiophene and an imidazole ring. The unique physicochemical properties imparted by these two moieties are of significant interest in medicinal chemistry and materials science. The imidazole ring can act as both a hydrogen bond donor and acceptor, while the thiophene ring contributes to the molecule's aromaticity and potential for π-π stacking interactions. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in various research and development endeavors.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like." The structure of this compound suggests a degree of polarity due to the nitrogen atoms in the imidazole ring, which can participate in hydrogen bonding. The thiophene ring, while aromatic, is less polar. Therefore, it is anticipated that this compound will exhibit favorable solubility in polar aprotic and protic organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the imidazole moiety, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can interact via dipole-dipole interactions and are generally good solvents for a wide range of organic compounds.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the polar nature of the imidazole ring.

Qualitative Solubility of Structurally Related Compounds

For the parent imidazole ring, it is known to be soluble in ethanol, ether, chloroform, and pyridine, and slightly soluble in benzene, while being insoluble in petroleum ether[2]. The solubility of imidazole in Dimethyl Sulfoxide (DMSO) is reported to be 80 g/100g [3].

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, standardized experimental methods are required. The following sections detail two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that excess solid remains, indicating that the solution is saturated.

-

-

Separation of Undissolved Solid:

-

Allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dry solute.

-

The mass of the dissolved solute is the final weight minus the initial weight of the evaporating dish.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of solute / Volume of solution withdrawn) * 100

-

Experimental Workflow for Gravimetric Solubility Determination

Caption: Workflow for determining solubility using the gravimetric method.

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is particularly useful for determining the solubility of sparingly soluble compounds.

Detailed Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 4.1, step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Withdraw a sample of the supernatant and filter it as described in the gravimetric method (Section 4.1, step 2).

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow for UV-Vis Spectrophotometry Solubility Determination

Caption: Workflow for solubility determination via UV-Vis spectrophotometry.

Data Presentation

Should experimental data be generated using the protocols outlined above, it is recommended to present the quantitative solubility data in a structured table for clear comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Organic Solvent | Dielectric Constant (approx.) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value |

| Dichloromethane | 9.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| n-Hexane | 1.9 | Experimental Value | Calculated Value |

| DMSO | 46.7 | Experimental Value | Calculated Value |

| DMF | 36.7 | Experimental Value | Calculated Value |

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not prevalent in the current body of scientific literature, this guide provides a robust framework for researchers. By understanding the theoretical underpinnings of its solubility and employing the detailed experimental protocols provided, scientists and drug development professionals can accurately determine this critical physicochemical property. Such data is invaluable for the continued development and application of this promising heterocyclic compound.

References

The Rising Therapeutic Potential of 2-Thiophen-2-yl-1H-imidazole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The confluence of thiophene and imidazole rings in a single molecular framework has given rise to a promising class of heterocyclic compounds: 2-thiophen-2-yl-1H-imidazole derivatives. These novel chemical entities are attracting significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and enzyme-inhibiting properties of these derivatives. We present a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various thiophene-imidazole and related derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Fused Thiophene-Benzimidazole | Compound 4d | PANC-1 (Pancreatic) | 0.067 ± 0.019 | [1] |

| Fused Thiophene-Benzimidazole | Compound 6d | A549 (Lung) | 0.82 ± 0.02 | [1] |

| Imidazolone-Thiophene Hybrid | Compound 5g | CaCo-2 (Colon) | 5.9 ± 2.3 | [2] |

| Imidazolone-Thiophene Hybrid | Compound 5g | HeLa (Cervical) | 18.6 ± 2.3 | [2] |

| 2-(Thiophen-2-yl)-1H-indole | Compound 4g | HCT-116 (Colon) | 7.1 ± 0.07 | [3] |

| 2-(Thiophen-2-yl)-1H-indole | Compound 4a | HCT-116 (Colon) | 10.5 ± 0.07 | [3] |

| 2-(Thiophen-2-yl)-1H-indole | Compound 4c | HCT-116 (Colon) | 11.9 ± 0.05 | [3] |

| Thiazole-Thiophene Hybrid | Compound 2 | HepG-2 (Liver) | 1.2 | [4] |

| Thiazole-Thiophene Hybrid | Compound 7 | HepG-2 (Liver) | 6.4 | [4] |

| Thiazole-Thiophene Hybrid | Compound 6 | HepG-2 (Liver) | 28.7 | [4] |

Antimicrobial Activity

The unique structural features of this compound derivatives also confer significant antimicrobial properties, with activity observed against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Derivative/Compound | Bacterial Strain | MIC (mg/L) | Reference |

| Thiophene Derivative | Compound 4 | Colistin-Resistant A. baumannii | 16 (MIC50) | [5] |

| Thiophene Derivative | Compound 5 | Colistin-Resistant A. baumannii | 16 (MIC50) | [5] |

| Thiophene Derivative | Compound 8 | Colistin-Resistant A. baumannii | 32 (MIC50) | [5] |

| Thiophene Derivative | Compound 4 | Colistin-Resistant E. coli | 8 (MIC50) | [5] |

| Thiophene Derivative | Compound 5 | Colistin-Resistant E. coli | 32 (MIC50) | [5] |

| Thiophene Derivative | Compound 8 | Colistin-Resistant E. coli | 32 (MIC50) | [5] |

Enzyme Inhibition

A significant aspect of the biological activity of these compounds is their ability to inhibit specific enzymes that are pivotal in disease progression.

Quantitative Enzyme Inhibition Data

| Compound Class | Derivative/Compound | Target Enzyme | % Inhibition (at 10 µM) | Reference |

| 2-Thio-diarylimidazole | Compound 1 | COX-2 | 88.5% | [6][7] |

| 2-Thio-diarylimidazole | Compound 9 | COX-1 | 85.5% | [6][7] |

| 2-Thio-diarylimidazole | Compound 7 | COX-1 | 82.4% | [6][7] |

| 2-Thio-diarylimidazole | Compound 6 | COX-2 | 82.8% | [6][7] |

| 2-Thio-diarylimidazole | Compound 4 | COX-2 | 82.7% | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are protocols for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole

A representative synthesis protocol for a related benzimidazole derivative is as follows:

-

Combine two equivalents of 2-thiophenecarboxaldehyde with one equivalent of 1,2-diaminobenzene in dichloromethane.

-

Add a catalytic amount of aluminium trichloride to the mixture.

-

Conduct the reaction under a nitrogen atmosphere.

-

Reflux the reaction mixture for 8 hours.

-

After cooling, filter the mixture to remove any solid byproducts.

-

Remove the solvent from the filtrate by rotary evaporation to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound.[8][9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed cancer cells (e.g., HepG2, A549, PANC-1) in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for a further 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (microorganism with no compound) and a negative control (medium with no microorganism).

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Visually inspect the plates for turbidity, which indicates microbial growth.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Molecular Docking

Molecular docking studies are performed to predict the binding mode of a ligand with a protein target.

-

Protein Preparation: Obtain the 3D structure of the target protein (e.g., EGFR, PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Draw the 2D structure of the this compound derivative and convert it to a 3D structure. Minimize the energy of the ligand.

-

Docking Simulation: Define the binding site on the protein. Use a docking program (e.g., AutoDock, Glide) to place the ligand into the binding site in multiple conformations and orientations.

-

Analysis: Score the different poses based on their binding affinity and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and pathways relevant to the study of this compound derivatives.

Caption: EGFR signaling pathway and its inhibition.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Caption: Workflow for antimicrobial susceptibility testing.

Caption: General workflow for molecular docking studies.

References

- 1. Fused thiophene - benzimidazole conjugates targeting EGFR: Design, synthesis, anticancer evaluation and their mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, an… [ouci.dntb.gov.ua]

- 3. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 6. "Synthesis, characterization, COX1/2 inhibition and molecular modeling " by ZAFER ŞAHİN, MELİKE KALKAN et al. [journals.tubitak.gov.tr]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. researchgate.net [researchgate.net]

- 9. 2-(Thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Landscape of Thiophene-Imidazole Cores: A Technical Guide for Drug Discovery

An in-depth analysis of the synthesis, biological activity, and therapeutic potential of fused thiophene and imidazole heterocyclic systems for researchers, scientists, and drug development professionals.

The convergence of thiophene and imidazole rings into a single molecular framework has given rise to a privileged scaffold in medicinal chemistry. This core structure is a focal point of intense research due to its remarkable versatility and proven efficacy across a spectrum of therapeutic areas. Thiophene-imidazole derivatives have demonstrated significant potential as anti-inflammatory, analgesic, anticancer, and kinase-inhibiting agents, making them a compelling subject for drug discovery and development. This technical guide provides a comprehensive overview of the chemical space surrounding thiophene-imidazole core structures, detailing synthetic methodologies, summarizing key biological data, and visualizing relevant signaling pathways.

Physicochemical Properties and Therapeutic Promise

The thiophene ring, an isostere of benzene, imparts unique electronic properties and metabolic stability to molecules.[1] When fused with the imidazole ring, a key component of many biological molecules, the resulting scaffold possesses a rich chemical diversity that can be readily functionalized to modulate its pharmacokinetic and pharmacodynamic profiles. This combination has proven particularly effective in the development of targeted therapies, notably kinase inhibitors.[2]

Data Summary: Biological Activities of Thiophene-Imidazole Derivatives

The following tables summarize the quantitative biological data for various thiophene-imidazole derivatives, highlighting their potential in different therapeutic applications.

Table 1: Anti-inflammatory and Analgesic Activity

| Compound | Assay | Target | Activity | Reference |

| 1b | Carrageenan-induced paw edema | COX | 26.5% inhibition @ 50mg/kg p.o. | [3] |

| 2c | Carrageenan-induced paw edema | COX | 33.4% inhibition @ 50mg/kg p.o. | [3] |

| 3a | Acetic acid-induced writhing | - | 100% protection @ 100 mg/kg p.o. | [3] |

| 3c | Acetic acid-induced writhing | - | 75% protection @ 100 mg/kg p.o. | [3] |

Table 2: Anticancer Activity (IC50 values in µM)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 4d | PANC-1 | Pancreatic | 0.067 ± 0.019 | [4] |

| 6d | A549 | Lung | 0.82 ± 0.02 | [4] |

| 11b | MCF-7 | Breast | 6.55 | [5] |

| 11b | HCT116 | Colon | 8.20 | [5] |

| 15 | HCT116 | Colon | 8.76 | [5] |

| 11a | MCF-7 | Breast | 11.36 | [5] |

| 11a | HCT116 | Colon | 10.82 | [5] |

| Compound 5 | MCF-7 | Breast | < 5 | [6] |

| Compound 5 | HepG2 | Liver | < 5 | [6] |

| Compound 5 | HCT-116 | Colon | < 5 | [6] |

| Thieno[2,3-d]pyrimidine derivative | HCT 116 | Colon | 15.92 |

Key Signaling Pathway: p38 MAPK

A significant number of thiophene-imidazole derivatives exert their anti-inflammatory and anticancer effects by modulating the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][7] This pathway plays a crucial role in cellular responses to stress, inflammation, and apoptosis.[8] Inhibition of p38 MAPK can effectively block the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9]

Caption: The p38 MAPK signaling cascade and the inhibitory action of thiophene-imidazole compounds.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiophene-imidazole derivatives, compiled from the cited literature.

General Synthetic Workflow

The synthesis of thiophene-imidazole cores often follows a multi-step process, beginning with the construction of a substituted thiophene ring, followed by the annulation of the imidazole moiety.

Caption: A generalized workflow for the synthesis of thiophene-imidazole core structures.

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

A common and effective method for constructing the thieno[2,3-d]pyrimidine scaffold is the Dimroth rearrangement.[10]

Step 1: Synthesis of 2-Amino-3-cyanothiophene A mixture of an active methylene nitrile (e.g., malononitrile), a carbonyl compound, and elemental sulfur are reacted in the presence of a base such as triethylamine. This one-pot reaction, known as the Gewald reaction, efficiently produces a substituted 2-aminothiophene.[1]

Step 2: Formation of the Pyrimidine Ring The resulting 2-aminothiophene is then reacted with an appropriate reagent to form the fused pyrimidine ring. For example, reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by condensation with an aniline derivative leads to the formation of the thieno[2,3-d]pyrimidine core via a Dimroth rearrangement.[10]

Detailed Protocol for Thieno[2,3-d]pyrimidine-4-amine Synthesis[10]

-

A mixture of the appropriate 2-amino-3-cyanothiophene derivative and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is stirred at room temperature.

-

After completion of the initial reaction, the respective aniline is added to the mixture.

-

The reaction is then subjected to microwave irradiation at a specified temperature and time.

-

Upon cooling, the solid product is collected by filtration, washed, and purified by recrystallization.

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][11]

Protocol:

-

Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following incubation, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model used to evaluate the anti-inflammatory potential of novel compounds.[12]

Protocol:

-

A pre-dose of the test compound or vehicle is administered orally to the animals (e.g., rats or mice).

-

After a specific time, a sub-plantar injection of carrageenan is given into the hind paw to induce localized inflammation and edema.

-

The paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Conclusion

The thiophene-imidazole core represents a highly versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of biological activity and physicochemical properties. The significant anti-inflammatory and anticancer activities demonstrated by numerous derivatives, particularly through the inhibition of the p38 MAPK pathway, underscore the therapeutic potential of this chemical class. The data and protocols presented in this guide offer a solid foundation for researchers to further explore the rich chemical space of thiophene-imidazole structures and to design and develop next-generation drug candidates.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fused thiophene - benzimidazole conjugates targeting EGFR: Design, synthesis, anticancer evaluation and their mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Theoretical Exploration of the Electronic Structure of 2-Thiophen-2-yl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-thiophen-2-yl-1H-imidazole, a heterocyclic compound of significant interest in medicinal chemistry. By integrating computational methodologies, this document elucidates the molecule's geometric parameters, electronic properties, and molecular orbital characteristics. The fusion of the electron-rich thiophene ring with the imidazole moiety creates a unique electronic and steric profile, making it a valuable scaffold in drug design. This guide summarizes key quantitative data from theoretical calculations and outlines the computational protocols used to derive these insights, offering a foundational resource for further research and development.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to the unique physicochemical properties imparted by heteroatoms like nitrogen and sulfur.[1] The imidazole ring is a crucial structural motif in many drugs, known for its ability to engage in hydrogen bonding and hydrophobic interactions.[1] Similarly, the thiophene ring, an electron-rich aromatic system, is a prevalent scaffold in medicinal chemistry, contributing to the biological activity of numerous compounds.[2] The combination of these two privileged scaffolds in this compound results in a novel molecular architecture with distinct electronic characteristics that are pivotal for its interaction with biological targets.[1] Understanding the electronic structure of this hybrid molecule is fundamental to predicting its reactivity, stability, and potential as a pharmacophore.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the electronic properties of molecules at the atomic level.[3][4] These methods allow for the calculation of various parameters, including optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), which are essential for rational drug design.[5]

Computational Methodology

The theoretical investigation of the electronic structure of this compound and its derivatives is typically performed using quantum chemical calculations. Density Functional Theory (DFT) is a widely employed method due to its balance of accuracy and computational cost.[3][4]

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is commonly achieved using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with a suitable basis set, such as 6-311++G(d,p).[3][5] The "d,p" notation indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, to provide a more accurate description of chemical bonding. The geometry optimization calculations are typically performed in the gas phase to analyze the intrinsic properties of the molecule.[2]

Electronic Property Calculations

Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. These calculations provide insights into the distribution of electrons and the reactivity of the molecule. Key properties analyzed include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[5] It helps in identifying the electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, including drug-receptor binding.[5]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.[5]

The workflow for these computational studies is depicted in the following diagram:

Molecular Structure and Geometry

The optimized molecular structure of this compound reveals a planar imidazole ring connected to a nearly planar thiophene ring at the 2-position. The dihedral angle between the two rings is a key parameter that influences the extent of π-conjugation between the two aromatic systems.

The molecular structure with atom numbering is shown below:

Geometric Parameters

Table 1: Selected Bond Lengths (Å)

| Bond | Expected Length (Å) |

| N1–C2 | 1.31-1.39 |

| C2–N3 | 1.29-1.32 |

| N3–C4 | 1.38-1.40 |

| C4–C5 | 1.35-1.37 |

| C5–N1 | 1.36-1.38 |

| C2–C6' | 1.45-1.48 |

| C6'–C7' | 1.37-1.39 |

| C7'–S8' | 1.70-1.74 |

| S8'–C9' | 1.70-1.74 |

| C9'–C10' | 1.36-1.38 |

| C10'–C6' | 1.42-1.44 |

Table 2: Selected Bond Angles (°)

| Angle | Expected Value (°) |

| N1–C2–N3 | 107-112 |

| C2–N3–C4 | 106-110 |

| N3–C4–C5 | 107-111 |

| C4–C5–N1 | 105-109 |

| C5–N1–C2 | 108-112 |

| N3–C2–C6' | 123-127 |

| N1–C2–C6' | 123-127 |

Table 3: Selected Dihedral Angles (°)

| Dihedral Angle | Expected Value (°) |

| N3–C2–C6'–C7' | 0-25 |

| N1–C2–C6'–C10' | 160-180 |

Electronic Properties

The electronic properties of this compound determine its chemical behavior and potential biological activity.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO of this compound is typically distributed over the electron-rich thiophene ring, indicating that this is the primary site for electrophilic attack. The LUMO is generally located over the imidazole ring and the inter-ring bond, suggesting this region is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A smaller energy gap implies higher reactivity.[5]

Table 4: Calculated Electronic Properties of a Related Thiophene-Imidazole Derivative

| Parameter | Value |

| HOMO Energy | -5.0 to -6.0 eV |

| LUMO Energy | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | 3.0 to 4.0 eV |

| Dipole Moment | 3.0 to 5.0 Debye |

Note: These values are representative and are based on DFT calculations of structurally similar compounds found in the literature.[5][8]

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the regions of varying electron density. For this compound, the most negative potential (red/yellow regions) is expected to be localized around the nitrogen atoms of the imidazole ring and the sulfur atom of the thiophene ring, indicating these are the most probable sites for electrophilic attack and hydrogen bonding. The positive potential (blue regions) is generally found around the hydrogen atoms.

Conclusion

Theoretical studies provide invaluable insights into the electronic structure of this compound. The computational methods outlined in this guide, particularly DFT, allow for a detailed characterization of its geometric and electronic properties. The molecule's unique architecture, arising from the fusion of thiophene and imidazole rings, results in a distinct distribution of electron density, which is crucial for its chemical reactivity and potential pharmacological activity. The data and methodologies presented herein serve as a foundational resource for researchers in medicinal chemistry and drug development, facilitating the rational design of novel therapeutic agents based on this promising scaffold.

References

- 1. 2-(thiophen-2-yl)-4,5-dihydro-1H-imidazole | 45753-18-2 | Benchchem [benchchem.com]

- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Review of 2-Substituted Thiophene-Imidazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The convergence of thiophene and imidazole rings in a single molecular framework has given rise to a class of compounds with significant therapeutic potential. 2-Substituted thiophene-imidazole derivatives, in particular, have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide provides an in-depth literature review of these compounds, focusing on their synthesis, quantitative biological data, and mechanisms of action. Detailed experimental protocols for key reactions and assays are provided, alongside visualizations of synthetic routes and biological pathways to facilitate a deeper understanding of this promising class of molecules.

Synthesis of 2-Substituted Thiophene-Imidazole Compounds

The synthesis of 2-substituted thiophene-imidazole compounds typically involves the construction of the imidazole ring with a pre-functionalized thiophene moiety. A common and effective method is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. In the context of 2-substituted thiophene-imidazoles, a thiophene-2-carboxaldehyde is often used as the aldehyde component.

Another versatile approach is the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method allows for the facile creation of the imidazole ring through a cycloaddition reaction with an aldimine derived from a thiophene aldehyde.

Furthermore, various modifications and novel synthetic strategies have been developed to introduce diverse substituents on both the thiophene and imidazole rings, enabling the exploration of structure-activity relationships (SAR). These methods often employ modern synthetic techniques, including microwave-assisted synthesis and the use of various catalysts to improve yields and reaction times.

Below is a generalized synthetic scheme for the preparation of 2-(thiophen-2-yl)-1H-imidazole derivatives.

Biological Activities and Quantitative Data

2-Substituted thiophene-imidazole compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties. The electronic properties of the thiophene ring, combined with the hydrogen bonding capabilities and coordination potential of the imidazole moiety, contribute to their interaction with various biological targets.

Anticancer Activity

A significant area of investigation for these compounds is their potential as anticancer agents. Several derivatives have shown potent cytotoxicity against a range of cancer cell lines. The mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and cell cycle arrest.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole | MCF-7 (Breast) | 3.26 | [1] |

| 2 | 1-Aryl-2-(thiophen-2-yl)-1H-imidazole | HeLa (Cervical) | 80-1000 nM (range for derivatives) | [2] |

| 3 | 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-one | MCF-7 (Breast) | More active than doxorubicin | [3] |

| 4 | 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [4] |

| 5 | Thienopyridine-imidazole derivative | ALK5 Kinase Inhibition | 0.008–0.043 | [2] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 2-Substituted thiophene-imidazole derivatives have shown promising activity against various bacterial and fungal strains. Their mode of action is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 6 | Thiophene-substituted thiazole hybrid | E. coli, P. aeruginosa, S. aureus | 5-10 | [5] |

| 7 | Thiophene-substituted thiazole hybrid | C. albicans | 5 | [5] |

| 8 | Thiophene derivative | S. aureus | 3.125 | [6] |

| 9 | Spiro-indoline-oxadiazole with thiophene | C. difficile | 2-4 | [7] |

Signaling Pathways and Mechanisms of Action

The anticancer activity of certain 2-substituted thiophene-imidazole compounds has been attributed to their ability to inhibit key signaling pathways involved in tumor growth and proliferation. For instance, some derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and B-Raf kinase, both of which are crucial components of signaling cascades that promote angiogenesis and cell proliferation in cancer.

Another important mechanism of anticancer activity is the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. By intercalating with DNA and inhibiting topoisomerase II, these compounds can induce DNA damage and trigger apoptosis in cancer cells.

Experimental Protocols

General Procedure for the Synthesis of 2-(Thiophen-2-yl)-4,5-diphenyl-1H-imidazole

A mixture of thiophene-2-carboxaldehyde (1 mmol), benzil (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-(thiophen-2-yl)-4,5-diphenyl-1H-imidazole. The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours. After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the concentration of the compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

2-Substituted thiophene-imidazole compounds represent a versatile and promising scaffold in medicinal chemistry. The synthetic accessibility and the possibility of introducing a wide range of substituents on both heterocyclic rings allow for the fine-tuning of their pharmacological properties. The significant anticancer and antimicrobial activities exhibited by many of these derivatives warrant further investigation. Future research should focus on elucidating the detailed mechanisms of action, optimizing the lead compounds through structure-activity relationship studies, and evaluating their in vivo efficacy and safety profiles. The development of more potent and selective 2-substituted thiophene-imidazole analogs could lead to the discovery of novel therapeutic agents for the treatment of cancer and infectious diseases.

References

- 1. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the One-Pot Synthesis of 2-Thiophen-2-yl-1H-imidazole

This application note provides a comprehensive, step-by-step protocol for the one-pot synthesis of 2-thiophen-2-yl-1H-imidazole, a valuable heterocyclic compound in medicinal chemistry and materials science. The described methodology is an adaptation of the Debus-Radziszewski imidazole synthesis, a reliable and efficient multicomponent reaction.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development seeking a practical guide for the preparation of this and structurally related imidazoles.

Introduction

Imidazole and its derivatives are fundamental scaffolds in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antifungal, anti-inflammatory, and anticancer activities.[3][4][5] The this compound moiety, in particular, is of significant interest due to the established bioisosteric relationship between the thiophene and phenyl rings. The one-pot synthesis detailed herein offers an efficient and straightforward route to this important compound, minimizing the need for isolation of intermediates and often leading to improved yields and reduced reaction times. The protocol utilizes readily available starting materials: thiophene-2-carboxaldehyde, glyoxal, and ammonium acetate as the ammonia source.

Reaction Principle

The synthesis proceeds via the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (thiophene-2-carboxaldehyde), and ammonia (from ammonium acetate) in a single reaction vessel.[1][2] The reaction can be catalyzed by a mild acid to facilitate the condensation steps.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Thiophene-2-carboxaldehyde | Reagent | Sigma-Aldrich |

| Glyoxal (40% solution in water) | Reagent | Sigma-Aldrich |

| Ammonium Acetate | ACS Grade | Fisher Scientific |

| Glacial Acetic Acid | ACS Grade | VWR |

| Ethanol | 95% | Local Supplier |

| Deionized Water | ||

| Sodium Bicarbonate | ACS Grade | Sigma-Aldrich |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Anhydrous Magnesium Sulfate | Reagent | Sigma-Aldrich |

| Silica Gel for Column Chromatography | 60 Å, 230-400 mesh | Sigma-Aldrich |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glass funnel

-

Chromatography column

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiophene-2-carboxaldehyde (10 mmol, 1.12 g), glyoxal (40% in water, 10 mmol, 1.45 g), and ammonium acetate (40 mmol, 3.08 g).

-

Solvent Addition: To the reaction mixture, add 20 mL of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Reaction Monitoring: To monitor the reaction, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting aldehyde can be used to gauge the reaction's completion. The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralization: Slowly neutralize the aqueous mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yield

| Parameter | Value |

| Reactants | |

| Thiophene-2-carboxaldehyde | 10 mmol |

| Glyoxal (40% aq.) | 10 mmol |

| Ammonium Acetate | 40 mmol |

| Solvent | |

| Glacial Acetic Acid | 20 mL |

| Reaction Conditions | |

| Temperature | Reflux (~118 °C) |

| Time | 4-6 hours |

| Product | |

| Theoretical Yield | 1.64 g |

| Typical Experimental Yield | 1.15 - 1.31 g (70-80%) |

| Appearance | Off-white to pale yellow solid |

Visualization

Caption: Workflow for the one-pot synthesis of this compound.

Conclusion

The protocol described provides a reliable and efficient method for the one-pot synthesis of this compound. This approach is characterized by its operational simplicity, use of readily available reagents, and good yields, making it a valuable procedure for researchers in organic synthesis, medicinal chemistry, and drug discovery. The methodology can also be adapted for the synthesis of other 2-aryl or 2-heteroaryl-1H-imidazoles by simply varying the starting aldehyde.

References

Application Note and Protocol: Purification of 2-Thiophen-2-yl-1H-imidazole by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Thiophen-2-yl-1H-imidazole is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Synthesis of this and similar imidazole derivatives often yields a crude product containing unreacted starting materials, byproducts, and other impurities.[1] Effective purification is crucial to obtain the compound at the desired purity for subsequent applications. Column chromatography is a robust and widely used technique for the purification of such organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase while a mobile phase flows through it.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

The purification of this compound by column chromatography is based on the principle of adsorption chromatography. Silica gel, a polar stationary phase, is used to separate compounds based on their polarity.[1] Less polar compounds have a weaker interaction with the silica gel and therefore elute faster, while more polar compounds interact more strongly and elute later. The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system is selected that provides a significant difference in the retention factor (Rf) between the target compound and its impurities.

Potential impurities in the synthesis of this compound can arise from starting materials or side reactions. The polarity of these impurities will dictate their elution behavior relative to the desired product.

Experimental Protocol

This protocol outlines the materials and step-by-step procedure for the purification of this compound by conventional silica gel column chromatography.

Materials and Equipment

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Cotton wool or fritted glass disc

-

Sand (acid-washed)

-

Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (all HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Collection tubes or flasks

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and other standard laboratory glassware

Procedure

-

Selection of Solvent System (Mobile Phase Optimization):

-

Before performing the column chromatography, it is essential to determine an optimal solvent system using Thin Layer Chromatography (TLC).

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

-

Spot the dissolved crude product onto several TLC plates.

-

Develop each TLC plate in a chamber containing a different solvent mixture. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

-

The ideal solvent system should provide a good separation of the desired product spot from impurity spots, with an Rf value for the product of approximately 0.2-0.4.

-

-

Column Packing (Wet Slurry Method):

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to retain the stationary phase.[1]

-

Add a thin layer of sand over the cotton wool.[1]

-

In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).

-

Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[1]

-

Allow the solvent to drain slowly until it is just above the silica gel bed. Do not let the column run dry.

-

Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[1]

-

Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

-

-

Sample Loading:

-

Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.

-

Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Using a pipette, carefully apply the solution to the top of the silica gel bed.[1] Allow the sample to adsorb onto the silica by letting the solvent level drop to the top of the sand layer.[1]

-

-

Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Begin elution with the least polar solvent system determined from the TLC analysis.

-

If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in hexane). This allows for the elution of compounds with increasing polarity.

-

Collect the eluent in fractions of a predetermined volume in separate tubes or flasks.

-

-

Monitoring the Separation:

-

Monitor the separation process by spotting collected fractions onto TLC plates.

-

Develop the TLC plates in the optimized solvent system and visualize the spots under a UV lamp.

-

Identify the fractions containing the pure this compound.

-

-

Product Recovery:

-

Combine the fractions that contain the pure product.

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.[1]

-

Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., HPLC, NMR spectroscopy, or melting point).

-

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% Ethyl Acetate and gradually increasing to 50%) or a mixture of Dichloromethane/Methanol for more polar impurities. |

| Column Dimensions | Dependent on the amount of crude product (a general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[2] |

| Elution Mode | Gradient Elution |

| Detection Method | Thin Layer Chromatography (TLC) with UV visualization (254 nm) |

| Expected Rf of Product | ~0.2-0.4 in an optimized solvent system |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the purification of this compound.

Troubleshooting

-

Compound Degradation: Some thiophene derivatives can be sensitive to the acidic nature of silica gel.[2] If degradation is observed (e.g., streaking on TLC or low recovery), consider deactivating the silica gel by pre-treating it with a base like triethylamine (1-2% in the eluent).[2] Alternatively, a different stationary phase such as neutral alumina could be used.[2]

-

Poor Separation: If the compound and impurities elute too close to each other, a shallower solvent gradient or a different solvent system should be explored.[2] Using a longer, narrower column can also improve separation.[2]

-

Compound Insoluble in Mobile Phase: If the crude product is not soluble in the initial mobile phase, use the dry loading method.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Handle organic solvents with care as they are flammable and can be toxic.

-

Avoid inhalation of silica dust during column packing.

References

Application Notes and Protocols: 1H and 13C NMR Characterization of 2-thiophen-2-yl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides a detailed guide to the characterization of 2-thiophen-2-yl-1H-imidazole using 1H and 13C NMR spectroscopy. It includes predicted spectral data based on analogous compounds and established chemical shift principles, alongside comprehensive protocols for sample preparation, data acquisition, and processing. This guide is intended to assist researchers in confirming the synthesis and purity of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science.

Predicted NMR Spectral Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift ranges for imidazole and thiophene moieties. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument used.

Table 1: Predicted 1H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Imidazole N-H | 12.0 - 13.0 | br s | - | 1H |